![molecular formula C14H8Cl2I2O2 B2889868 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 1134336-77-8](/img/structure/B2889868.png)

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

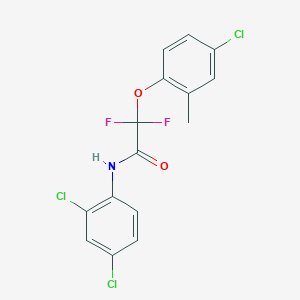

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde, or 4-[(DCB)O]-3,5-DIB, is a compound used in a variety of scientific research applications. It is a versatile compound with a variety of properties and applications, and is used in a variety of experiments in the fields of organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

A study explores the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization, facilitating the transformation of various hydroxybenzyl compounds into aromatic carbonyl compounds using Cu(OAc)2 catalysis under ligand- and additive-free conditions. This method is significant for generating 4-hydroxybenzaldehydes, highlighting its relevance in synthesizing compounds similar to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde for pharmaceutical research and practical applications (Jiang et al., 2014).

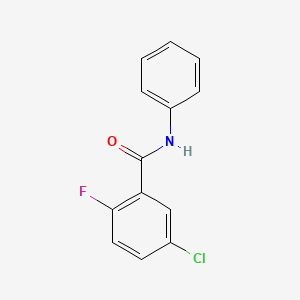

Synthesis of Benzamide Derivatives

Another research effort involved synthesizing novel benzamide derivatives by reacting specific bromomethyl benzene compounds with piperidine-based compounds. This synthesis route could be pertinent to creating CCR5 antagonist molecules, showcasing an application in medicinal chemistry that does not directly involve 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde but demonstrates a similar chemical manipulation approach (Bi, 2015).

Development of Fire Retardant and Liquid Crystalline Molecules

Research focused on nucleophilic substitution reactions involving 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene led to the creation of compounds with potential fire retardant and liquid crystalline properties. This study showcases the utility of derivatives related to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde in materials science, particularly in enhancing the fire retardant capabilities of polymers and investigating the structure-property relationships in liquid crystalline compounds (Jamain et al., 2020).

Photocatalytic and Catalytic Oxidation Studies

Studies on the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes using TiO2 under visible light highlight the potential of using derivatives of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde in catalytic processes. These findings are crucial for applications in green chemistry, where the selective conversion of alcohols to aldehydes under environmentally friendly conditions is a key objective (Higashimoto et al., 2009).

Analytical and Separation Techniques

Research on the gas-liquid chromatographic separation of chlorinated 4-hydroxybenzaldehydes demonstrates the analytical applications of compounds structurally related to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde. Such studies are important for developing precise analytical methodologies for complex mixtures, highlighting the compound's relevance in analytical chemistry (Korhonen & Knuutinen, 1984).

Wirkmechanismus

Mode of Action

It is known that dichlorobenzyl alcohol, a similar compound, acts as a local anesthetic due to a reduced sodium channel blockade . It’s also thought to have an antiseptic mechanism of action related to the denaturation of external proteins and rearrangement of the tertiary structure proteins .

Pharmacokinetics

It is known to have high gi absorption and is a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could potentially impact the compound’s bioavailability.

Eigenschaften

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVSLZSCZWHWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)